

proper storage and handling of JTV-519 fumarate powder and solutions

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Compound of Interest		
Compound Name:	JTV-519 fumarate	
Cat. No.:	B2872935	Get Quote

JTV-519 Fumarate: Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of **JTV-519 fumarate** powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is JTV-519 and what is its primary mechanism of action?

A1: JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] Its primary mechanism involves binding to RyR2 and stabilizing it in the closed state. This action reduces the diastolic leakage of calcium (Ca2+) from the SR, which is a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][2] Some studies suggest that JTV-519 may enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate it can act independently of calstabin2.[2][3]

Q2: How should I store **JTV-519 fumarate** powder?

A2: JTV-519 fumarate powder should be stored at +4°C for long-term stability.

Q3: How do I prepare a stock solution of **JTV-519 fumarate**?



A3: **JTV-519 fumarate** is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of **JTV-519 fumarate** powder. Gentle vortexing may be required to ensure the powder is fully dissolved.

Q4: How should I store **JTV-519 fumarate** stock solutions?

A4: Prepared stock solutions of **JTV-519 fumarate** in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

- -80°C: for up to 6 months.
- -20°C: for up to 1 month.

Q5: What are the typical working concentrations of JTV-519 in cell-based experiments?

A5: The optimal working concentration of JTV-519 can vary depending on the cell type and experimental design. However, concentrations commonly reported in the literature for cardiomyocyte studies range from 0.3 μ M to 10 μ M.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Data Presentation

Table 1: Storage and Stability of JTV-519 Fumarate

Form	Storage Temperature	Recommended Solvent	Maximum Solubility	Storage Duration
Powder	+4°C	N/A	N/A	Refer to CoA
Stock Solution	-20°C	DMSO	100 mM	Up to 1 month
-80°C	DMSO	100 mM	Up to 6 months	

Table 2: Experimental Concentrations of JTV-519



Application	Cell Type	Concentration Range	Reference(s)
Inhibition of SR Ca2+ Leak in Cardiomyocytes	Murine, Human	1 μΜ	[5][6]
Studies on Diastolic Ca2+ Release	Rat Ventricular Myocytes	0.3 μM - 3.0 μM	[4]
Suppression of Spontaneous Ca2+ Release	Rat Ventricular Myocytes	Concentration- dependent	[3]

Experimental Protocols

Protocol 1: Preparation of JTV-519 Fumarate Stock Solution (10 mM)

Materials:

- JTV-519 fumarate powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Allow the vial of JTV-519 fumarate powder to equilibrate to room temperature before opening.
- Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder in the vial. (Molecular Weight of JTV-519 fumarate is approximately 540.67 g/mol).
- Carefully add the calculated volume of DMSO to the vial.
- Gently vortex the solution until the powder is completely dissolved.



- Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Induction and Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes

Objective: To induce SR Ca2+ leak in isolated cardiomyocytes and assess the inhibitory effect of JTV-519.

Materials:

- Isolated cardiomyocytes (e.g., murine or rat ventricular myocytes)
- Culture medium appropriate for cardiomyocytes
- JTV-519 fumarate stock solution (10 mM in DMSO)
- Ouabain (to induce Ca2+ overload and SR leak)
- Fluo-4 AM (calcium indicator dye)
- Confocal microscope with line-scanning capabilities
- Tyrode's solution

Procedure:

- Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
- Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM (typically 5-10 μ M), in Tyrode's solution for a specified period (e.g., 20-30 minutes) at room temperature, followed by a wash and de-esterification period.



- JTV-519 Pre-incubation: Pre-incubate a subset of the cells with the desired concentration of JTV-519 (e.g., 1 μM) in Tyrode's solution for a sufficient duration (e.g., 30-60 minutes) to allow for cell penetration and target engagement. Include a vehicle control (DMSO) group.
- Induction of SR Ca2+ Leak: Mount the coverslip onto the confocal microscope stage.
 Perfuse the cells with Tyrode's solution containing ouabain to induce intracellular Na+ and subsequent Ca2+ overload, leading to SR Ca2+ leak.
- Data Acquisition: Using the confocal microscope in line-scan mode, record spontaneous Ca2+ sparks and waves, which are indicative of SR Ca2+ leak. Acquire data for a set period (e.g., 30-60 seconds) for each cell.
- Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and duration of Ca2+ sparks and waves. Compare the results from the control, ouabain-treated, and JTV-519 + ouabain-treated groups to determine the effect of JTV-519 on SR Ca2+ leak.

Troubleshooting Guide

Q6: My JTV-519 solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

A6: This can occur if the final concentration of DMSO is too low to maintain the solubility of JTV-519.

- Solution 1: Ensure that the final concentration of DMSO in your working solution is sufficient to keep JTV-519 dissolved. You may need to prepare an intermediate dilution in a solvent more miscible with water than pure DMSO, if your experimental system allows.
- Solution 2: Briefly sonicate the final working solution to aid in re-dissolving any precipitate.
- Solution 3: Prepare fresh dilutions immediately before use and do not store diluted aqueous solutions.

Q7: I am not observing the expected inhibitory effect of JTV-519 on SR Ca2+ leak. What could be the reason?

A7: Several factors could contribute to a lack of efficacy.



- Suboptimal Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
- Insufficient Pre-incubation Time: Ensure that the cells are pre-incubated with JTV-519 for a sufficient period to allow for adequate cell permeability and binding to RyR2.
- Compound Degradation: Verify that the JTV-519 stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.
- Experimental Model: The mechanism of SR Ca2+ leak in your model may be less sensitive to RyR2 stabilization by JTV-519.

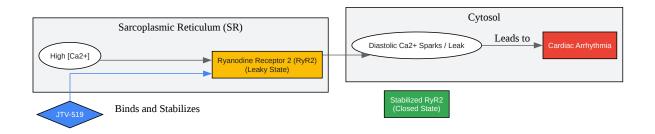
Q8: I am observing signs of cytotoxicity in my cell cultures after treatment with JTV-519. How can I mitigate this?

A8: Cytotoxicity can be a concern, especially at higher concentrations.

- Reduce Concentration: Lower the concentration of JTV-519 used in your experiments.
- Reduce Incubation Time: Decrease the duration of exposure to the compound.
- Vehicle Control: Ensure that the concentration of DMSO in your final working solution is not exceeding the tolerance of your cells (typically <0.1%).
- Cell Health: Confirm that your cells are healthy and not stressed before starting the experiment, as this can increase their sensitivity to chemical compounds.

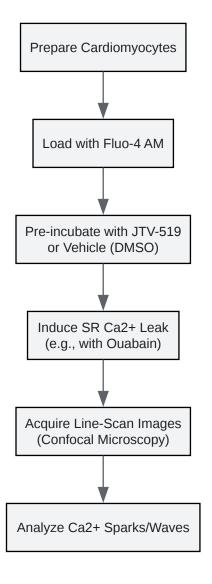
Visualizations





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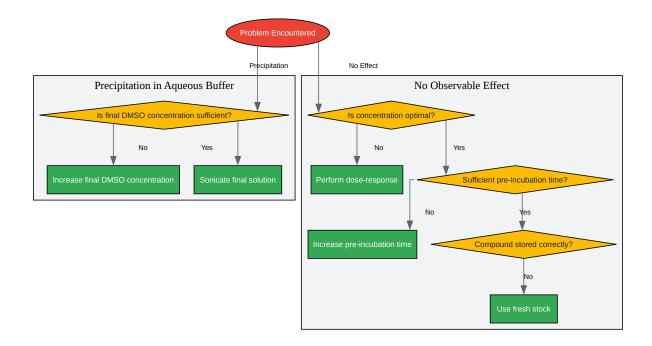
Caption: Mechanism of action of JTV-519 in reducing cardiac arrhythmia.





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Caption: Experimental workflow for assessing JTV-519's effect on SR Ca2+ leak.



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